Tiotropium Bromide

Description

Properties

IUPAC Name |

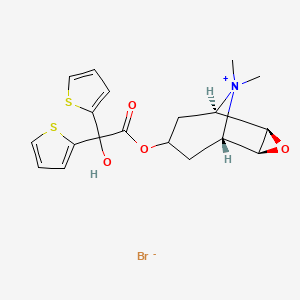

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-RGECMCKFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044214 | |

| Record name | Tiotropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136310-93-5 | |

| Record name | Tiotropium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOTROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiotropium Bromide: A Deep Dive into its Mechanism of Action on Muscarinic Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its efficacy stems from a unique interaction with muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, which are pivotal in regulating bronchomotor tone and mucus secretion in the airways. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning tiotropium's therapeutic effects, focusing on its binding kinetics, receptor subtype selectivity, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of tiotropium's pharmacology.

Introduction to Muscarinic Receptors and their Role in the Airways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system. In the human airways, three main subtypes are of physiological significance:

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.

-

M2 Receptors: Found on presynaptic cholinergic nerve terminals, they function as autoreceptors, inhibiting further ACh release in a negative feedback loop.[1]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their stimulation by ACh leads to bronchoconstriction and mucus secretion.[1]

An overactive cholinergic tone is a key pathophysiological feature of COPD, leading to increased bronchoconstriction and mucus production. Therefore, antagonizing the action of ACh at these receptors is a primary therapeutic strategy.

This compound's Interaction with Muscarinic Receptors

This compound is a potent, non-selective antagonist of all three muscarinic receptor subtypes.[2] However, its clinical efficacy and long duration of action are attributed to its unique kinetic properties, exhibiting what is known as "kinetic selectivity."[1][3]

Binding Affinity and Kinetics

While tiotropium displays similar high affinity for M1, M2, and M3 receptors in equilibrium binding studies, its dissociation rates from these subtypes differ significantly. It dissociates very slowly from M1 and M3 receptors, leading to a prolonged blockade of their function.[3][4] In contrast, its dissociation from M2 receptors is considerably faster.[3][4] This kinetic profile is crucial for its therapeutic window and once-daily dosing regimen. The slow dissociation from M3 receptors ensures sustained bronchodilation, while the faster dissociation from M2 autoreceptors may mitigate potential side effects associated with prolonged M2 blockade, such as increased acetylcholine release.[5]

Recent studies have also suggested that tiotropium may have two binding sites on the M3 receptor: the primary orthosteric site and a secondary allosteric site in the extracellular vestibule.[6][7] This dual-site binding could contribute to its insurmountable antagonism and long duration of action.[8]

Quantitative Analysis of Receptor Binding and Selectivity

The following tables summarize the available quantitative data on the binding and kinetic properties of this compound at muscarinic receptors.

| Parameter | Receptor Subtype | Value | Species | Reference |

| pA2 | hM3 | 10.4 | Human | [9] |

| Dissociation Half-Life (t½) | hM3 | 27 hours | Human | [9] |

| M2 | 3.6 hours | Not Specified | [5] | |

| M3 | 34.7 hours | Not Specified | [5] | |

| In Vitro Binding Affinity (Ki) | Muscarinic Receptors | 10-11 fold higher than ipratropium and glycopyrrolate | Rat (Lung) | [10] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Downstream Signaling Pathways Modulated by Tiotropium

As a muscarinic antagonist, tiotropium's primary mechanism is the competitive blockade of acetylcholine-induced signaling. The canonical pathway for M3 receptor activation involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this initial step, tiotropium effectively prevents bronchoconstriction.

M1 receptors are also coupled to Gq/11, while M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Figure 1: Signaling pathways of M2 and M3 muscarinic receptors and the action of this compound.

Experimental Protocols

The characterization of tiotropium's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) and density (Bmax) of a ligand for its receptor.

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtypes of interest are homogenized and subjected to differential centrifugation to isolate the cell membranes.

-

Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of tiotropium that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response to receptor activation or blockade.

This assay assesses the ability of tiotropium to inhibit agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: A contractile agonist, such as acetylcholine or methacholine, is added to the organ bath to induce muscle contraction, which is measured by a force transducer.

-

Antagonist Application: The tissue is pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Data Analysis: The inhibitory effect of tiotropium is quantified by measuring the reduction in the agonist-induced contraction. This allows for the determination of the pA2 value.

These assays quantify the levels of intracellular signaling molecules following receptor modulation.

-

Phospholipase C (PLC) Assay: As M1 and M3 receptors couple to Gq/11 and activate PLC, measuring the accumulation of inositol phosphates (IPs) is a direct readout of receptor activation. Tiotropium's antagonistic effect would be measured by its ability to inhibit agonist-induced IP accumulation.

-

Adenylyl Cyclase (AC) Assay: M2 receptors couple to Gi, which inhibits adenylyl cyclase. The effect of tiotropium on M2 receptors can be assessed by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Figure 3: General workflow for a cell-based second messenger assay.

Conclusion

This compound's therapeutic success in COPD is firmly rooted in its unique pharmacological profile at muscarinic receptors. Its high affinity and, most importantly, its slow dissociation from M1 and M3 receptors provide sustained antagonism of acetylcholine-mediated bronchoconstriction and mucus secretion. The kinetic selectivity over M2 receptors further refines its action, contributing to a favorable safety and efficacy profile. A thorough understanding of these molecular interactions, as detailed in this guide, is essential for the continued development of novel and improved therapies for obstructive airway diseases.

References

- 1. This compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tiotropium Bromide: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and a valuable add-on therapy for severe asthma.[1][2] Its efficacy stems from its ability to induce prolonged bronchodilation by blocking acetylcholine-mediated bronchoconstriction.[2][3] This technical guide provides an in-depth exploration of the molecular structure and physicochemical and pharmacological properties of this compound, offering valuable insights for researchers and professionals involved in drug development and respiratory medicine.

Molecular Structure

This compound, chemically known as (1α, 2β, 4β, 7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a quaternary ammonium compound.[4] It is a non-chiral molecule and is typically used as a monohydrate.[4]

It is important to note that a 2015 study by Pindelska et al. highlighted significant errors in the previously published crystal structures of this compound and its monohydrate. The study utilized a combination of solid-state NMR spectroscopy and quantum mechanical calculations to provide corrected and more reliable structural data.[5] Therefore, caution should be exercised when referencing older crystallographic information.

Physicochemical Properties

This compound is a white to yellowish-white crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂BrNO₄S₂ | [1] |

| Molar Mass | 472.41 g/mol (anhydrous) | [1] |

| 490.4 g/mol (monohydrate) | [4] | |

| Melting Point | 218-220 °C | [6] |

| 225-235 °C (with decomposition) | [4] | |

| Solubility | Sparingly soluble in water | [4] |

| Soluble in methanol | [4] | |

| Freely soluble in dimethyl sulfoxide | [4] | |

| Practically insoluble in methylene chloride | [4] | |

| pKa | No ionisable functional groups | [4] |

| log P (octanol/water) | -2.25 (apparent partition coefficient at pH 7.4) | [4] |

Pharmacological Properties

This compound is a potent and long-acting antagonist of muscarinic acetylcholine receptors (mAChRs).[5] Its pharmacological effects are primarily mediated through the blockade of M₃ receptors on airway smooth muscle cells, leading to bronchodilation.[2][5]

Mechanism of Action and Signaling Pathway

This compound competitively and reversibly inhibits all five muscarinic receptor subtypes (M₁ to M₅).[4] However, it exhibits kinetic selectivity, dissociating much more slowly from M₁ and M₃ receptors compared to M₂ receptors.[3] This slow dissociation from M₃ receptors is the molecular basis for its prolonged duration of action, allowing for once-daily dosing.[3]

The binding of acetylcholine to M₃ receptors, which are Gq/11 protein-coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking this pathway, this compound prevents bronchoconstriction.

Receptor Binding Affinity

This compound exhibits high affinity for all muscarinic receptor subtypes. A summary of its reported binding affinities is provided in Table 2.

| Receptor Subtype | Dissociation Constant (Kd) | Reference(s) |

| M₁ | Similar affinity to M₁-M₅ | [4] |

| M₂ | Similar affinity to M₁-M₅ | [4] |

| M₃ | Similar affinity to M₁-M₅ | [4] |

| M₄ | Similar affinity to M₁-M₅ | [4] |

| M₅ | Similar affinity to M₁-M₅ | [4] |

Experimental Protocols

This section outlines detailed methodologies for the characterization and analysis of this compound.

Synthesis of this compound

A common synthetic route involves a two-step process starting from scopine.

Step 1: Esterification

-

Dissolve scopine and di-(2-thienyl)acetic acid in dichloromethane in a round-bottom flask.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the mixture at room temperature for 16 hours.

-

Upon completion, extract the product with distilled water.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the scopine ester intermediate.

Step 2: Quaternization

-

Dissolve the scopine ester intermediate in acetonitrile.

-

Add a solution of methyl bromide in acetonitrile.

-

Stir the mixture at room temperature for 24-72 hours, during which a solid precipitate will form.

-

Filter the precipitate, wash with acetonitrile, and dry under vacuum to yield this compound.

Characterization Techniques

¹H-NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard ¹H pulse sequence.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C-NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample as for ¹H-NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard ¹³C with proton decoupling.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a transparent disk.

-

Instrument: An FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and identify characteristic absorption bands.

Protocol (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water mixture).

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Full scan mode to determine the parent ion mass and product ion scan (MS/MS) to identify characteristic fragments.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. The information presented, including the summarized data in tables and the detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of respiratory drug development. The elucidation of its mechanism of action and the understanding of its molecular properties are crucial for the development of new and improved therapies for chronic respiratory diseases.

References

- 1. Crystal structures of this compound and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. | Semantic Scholar [semanticscholar.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US6777423B2 - Crystalline this compound monohydrate, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]

- 4. Crystal structures of this compound and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tiotropium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for tiotropium bromide, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD). The document details the primary chemical precursors, key reaction stages, and various experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction to this compound and its Synthesis

This compound, with the chemical name (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a quaternary ammonium derivative of scopolamine. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. The core of its synthesis involves the strategic combination of two key precursors: a scopine-derived moiety and a di-(2-thienyl)glycolic acid derivative.

The primary synthetic routes can be broadly categorized into a convergent synthesis involving three main stages:

-

Preparation of the Scopine Moiety: This typically involves the N-demethylation of the naturally occurring alkaloid scopolamine or a related tropane alkaloid.

-

Synthesis of the Di-(2-thienyl)glycolic Acid Moiety: This precursor can be synthesized through methods such as the Grignard reaction.

-

Coupling and Quaternization: The scopine and di-(2-thienyl)glycolic acid derivatives are coupled through an esterification or transesterification reaction, followed by quaternization of the nitrogen atom with methyl bromide to yield the final active pharmaceutical ingredient (API).

Chemical Precursors

The synthesis of this compound relies on several key chemical precursors:

-

Scopolamine: A naturally occurring tropane alkaloid that serves as a common starting material for the synthesis of the scopine portion of the molecule.

-

Scopine: The N-demethylated derivative of scopolamine, which provides the core bicyclic amine structure of tiotropium.

-

Di-(2-thienyl)glycolic Acid: This compound, or its methyl ester, provides the bulky ester group that is crucial for the pharmacological activity of this compound.

-

Methyl Bromide: The quaternizing agent used in the final step of the synthesis to introduce the second methyl group on the nitrogen atom, forming the quaternary ammonium salt.

Synthesis Pathway Overview

The most common synthetic pathway for this compound is a convergent process that brings together the scopine and di-(2-thienyl)glycolic acid fragments. The following diagram illustrates the logical flow of this synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound, based on procedures described in the patent literature.

Preparation of Scopine from Scopolamine

The conversion of scopolamine to scopine is a critical step that involves the reduction of the ester group.

Protocol 1: Reduction of Scopolamine Hydrobromide Trihydrate

-

Materials:

-

Scopolamine hydrobromide trihydrate

-

Sodium borohydride

-

Absolute ethanol

-

5 M HCl in isopropyl alcohol

-

Diethyl ether

-

10% aqueous potassium carbonate solution

-

Brine

-

Chloroform/methanol mixture

-

-

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

-

Add sodium borohydride portion-wise over approximately 2 hours.

-

Allow the suspension to warm to ambient temperature and stir overnight.

-

Concentrate the milky suspension to about half of its original volume.

-

Prepare a solution of 5 M HCl in isopropyl alcohol diluted with diethyl ether.

-

Add the HCl solution dropwise to the ice-chilled reaction mixture while stirring and allow to stir overnight to facilitate the hydrolysis of borate salts.

-

Filter the reaction mixture and rinse the resulting solid with diethyl ether.

-

Dissolve the dried solid in a minimum amount of 10% aqueous potassium carbonate solution until a clear solution is obtained.

-

Add brine and solid NaCl to the solution.

-

Thoroughly extract the aqueous phase with a chloroform/methanol mixture (e.g., 85:14:1).

-

Combine the organic extracts and concentrate under reduced pressure to yield scopine.

-

Synthesis of Di-(2-thienyl)glycolic Acid and its Methyl Ester

The di-(2-thienyl)glycolic acid moiety is typically prepared via a Grignard reaction.

Protocol 2: Synthesis of Methyl di-(2-thienyl)glycolate

-

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dimethyl oxalate

-

1.25 M Sulfuric acid

-

Dilute aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Carbon tetrachloride

-

-

Procedure:

-

Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred mixture of magnesium turnings in anhydrous diethyl ether at 0°C.

-

Warm the reaction mixture to 35°C and continue stirring.

-

Slowly add a solution of dimethyl oxalate in diethyl ether dropwise over 3 hours.

-

After the addition is complete, heat the mixture to reflux (45°C) for 45 minutes.

-

Cool the mixture to room temperature and add 1.25 M sulfuric acid.

-

Stir for 1 hour at room temperature, then separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous sodium bicarbonate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid residue from carbon tetrachloride to afford methyl 2,2-dithienylglycolate.[1]

-

Esterification/Transesterification of Scopine

This step involves the coupling of scopine with the di-(2-thienyl)glycolic acid derivative. Various bases and solvents can be employed, leading to different yields and purity profiles.

Protocol 3: Transesterification of Scopine with Methyl di-(2-thienyl)glycolate

-

Materials:

-

Scopine

-

Methyl di-(2-thienyl)glycolate

-

Sodium methoxide

-

Toluene

-

Ice

-

2M HCl

-

-

Procedure:

-

Weigh scopine and methyl di-(2-thienyl)glycolate (1 equivalent) into a flask and dissolve the mixture in toluene at 70°C.[2]

-

Gradually add sodium methoxide (1 equivalent) in portions to the stirred solution at 90°C over 15 minutes.[2][3]

-

Continue stirring the reaction mixture at 90°C under reduced pressure (10-30 kPa) for 5 hours, occasionally removing methanol by distillation.[3]

-

Admix the reaction mixture to a mixture of ice and 2M HCl.

-

Process the mixture to isolate the scopine ester of di-(2-thienyl)glycolic acid (N-demethyltiotropium).

-

Quaternization to this compound

The final step is the quaternization of the nitrogen atom in the scopine ester intermediate.

Protocol 4: Synthesis of this compound from N-demethyltiotropium

-

Materials:

-

N-demethyltiotropium (scopine ester)

-

Dimethylformamide (DMF)

-

Methyl bromide

-

Diethyl ether

-

-

Procedure:

-

Dissolve N-demethyltiotropium in DMF.[4]

-

Add methyl bromide to the mixture and stir at room temperature for 16 hours.[4]

-

Cool the reaction mixture to 10°C and add diethyl ether to precipitate the product.[4]

-

Filter the product crystals and wash with diethyl ether.

-

Dry the wet product under vacuum at 45°C to afford anhydrous this compound.[4]

-

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for the key steps in the synthesis of this compound.

Table 1: Transesterification of Scopine with Methyl di-(2-thienyl)glycolate

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |

| Sodium | Toluene | 90 | 5 | 33 | - | [2][3] |

| Sodium Methoxide | Toluene | 90 | 5 | 21 | 98.71% (UPLC) | [2][3] |

| Sodium tert-butoxide | Toluene | 70 | - | 41 | - | [3] |

| Potassium tert-butoxide | Toluene | 70 | - | 19 | 99.08% (UPLC) | [2][3] |

| Sodium Hydride | Toluene | 70 | - | 50 | 98.75% (UPLC) | [2] |

| Cesium Carbonate | DMF | 60 | 2 | 71 | 99.5% (HPLC) | [4] |

Table 2: Quaternization and Final Conversion to this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |

| N-demethyltiotropium | Methyl bromide | DMF | Room Temp | 16 | 98 | 99.9% (HPLC) | [4] |

| Quaternized scopine ester | Triethylamine | Oxygen-saturated acetonitrile | Room Temp | 48 | 74 | - | [2] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, from the coupling of the precursors to the final product.

Conclusion

The synthesis of this compound is a well-documented process with several established routes and protocols. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost-effectiveness, and the required purity of the final product. The information presented in this guide, including the detailed experimental protocols and quantitative data, provides a solid foundation for researchers and drug development professionals to understand, replicate, and optimize the synthesis of this important respiratory medication. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as sodium hydride and methyl bromide.

References

- 1. US20150018556A1 - Process for Preparing this compound - Google Patents [patents.google.com]

- 2. US8957209B2 - Methods for the synthesis of this compound - Google Patents [patents.google.com]

- 3. EP2552913A1 - Method for synthesis of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of Tiotropium: A Long-Acting Muscarinic Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiotropium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and a valuable add-on therapy for severe asthma. As a long-acting muscarinic antagonist (LAMA), its clinical efficacy is rooted in a unique pharmacological profile characterized by high-affinity binding to muscarinic receptors and kinetic selectivity, particularly for the M3 receptor subtype. This document provides a comprehensive technical overview of the pharmacological properties of tiotropium, detailing its receptor binding characteristics, mechanism of action, signaling pathways, and key preclinical and clinical data. Methodologies for pivotal experiments are described, and complex biological processes are visualized to offer a clear and thorough understanding for researchers and drug development professionals.

Introduction

Tiotropium bromide is a quaternary ammonium anticholinergic agent administered via inhalation for the maintenance treatment of bronchospasm associated with COPD and for the treatment of asthma.[1][2] Its mechanism of action is the competitive and reversible inhibition of acetylcholine (ACh) at muscarinic receptors in the airways.[3][4] The parasympathetic nervous system, through the release of ACh, plays a crucial role in regulating bronchomotor tone. In diseases like COPD, an increased cholinergic tone contributes significantly to airflow limitation. Tiotropium counteracts this by blocking M3 muscarinic receptors on airway smooth muscle, leading to prolonged bronchodilation.[3][5] A key feature distinguishing tiotropium from shorter-acting antagonists like ipratropium is its prolonged duration of action, which allows for once-daily dosing.[6][7] This is attributed to its very slow dissociation from the M3 receptor.[8][9]

Receptor Binding and Dissociation Kinetics

The interaction of tiotropium with the five subtypes of muscarinic receptors (M1-M5) has been extensively studied. While it displays similar high affinity for M1, M2, and M3 receptors, its clinical efficacy and long duration of action are primarily driven by its kinetic properties.[10][11]

Receptor Binding Affinity

Binding studies have consistently shown that tiotropium is a potent muscarinic antagonist.[10] Positron Emission Tomography (PET) studies in humans have estimated a high-affinity binding constant (Ki) in the picomolar range, confirming potent receptor engagement even at therapeutic inhaled doses.[12]

Table 1: Tiotropium Receptor Binding Affinity

| Receptor Subtype | Ligand | Preparation | Ki (pM) | Reference |

|---|

| Muscarinic (general) | [¹¹C]VC-002 | Human Lung (in vivo PET) | 6.8 |[12] |

Dissociation Kinetics

The defining characteristic of tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors but much more rapidly from M2 receptors.[9][11][13] The M3 receptor mediates bronchoconstriction, while the M2 receptor acts as a presynaptic autoreceptor that inhibits further ACh release. Rapid dissociation from M2 receptors alongside slow dissociation from M3 receptors means that tiotropium maintains effective blockade of bronchoconstriction without significantly promoting excessive ACh release, a potential issue with non-selective antagonists.[8][10] The exceedingly long half-life at the M3 receptor (over 24 hours) is the molecular basis for its once-daily dosing regimen.[8][14]

Table 2: Tiotropium Dissociation Half-Life from Human Muscarinic Receptors

| Receptor Subtype | Dissociation Half-Life (t½) | Reference |

|---|---|---|

| M1 | ~14.6 hours | [6] |

| M2 | ~2.6 - 3.6 hours | [15] |

| M3 | > 24 hours |[8] |

Mechanism of Action and Signaling Pathways

Tiotropium exerts its bronchodilatory effects by antagonizing M3 muscarinic receptors located on airway smooth muscle cells. This blockade interrupts the canonical Gq-protein signaling cascade initiated by acetylcholine.

M3 Receptor Signaling Pathway

Acetylcholine binding to the M3 receptor activates the Gq alpha subunit of its coupled G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The resulting increase in cytosolic Ca²+ leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and bronchoconstriction.[16] By blocking the initial binding of ACh, tiotropium effectively prevents this entire signaling cascade.

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#FBBC05", fontcolor="#202124"]; Tiotropium [label="Tiotropium", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; M3R [label="M3 Muscarinic Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gq Protein", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Airway Smooth\nMuscle Contraction", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> M3R [label="Binds & Activates"]; Tiotropium -> M3R [label="Binds & Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; M3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> SR [label="Binds to Receptor"]; SR -> Ca; Ca -> Contraction [label="Initiates"];

// Rank alignment {rank=same; ACh; Tiotropium;} {rank=same; M3R;} {rank=same; Gq;} {rank=same; PLC;} {rank=same; PIP2;} {rank=same; IP3; DAG;} {rank=same; SR;} {rank=same; Ca;} {rank=same; Contraction;} } dot Caption: Tiotropium blocks the M3 receptor signaling cascade.

Allosteric Binding and Insurmountable Antagonism

Recent research suggests that tiotropium may possess a second, allosteric binding site in the extracellular vestibule of the M3 receptor in addition to its primary (orthosteric) binding site.[8][17][18] This allosteric binding is proposed to physically impede ACh from reaching the orthosteric pocket.[17][19] This dual-site blockade, combined with its slow dissociation kinetics, may contribute to the insurmountable nature of its antagonism, where even high concentrations of agonist cannot fully overcome the receptor blockade.[13][18]

Pharmacokinetics

Tiotropium is administered as a dry powder or soft mist for inhalation, which allows for direct delivery to the airways and minimizes systemic exposure.

Table 3: Human Pharmacokinetic Parameters of Inhaled Tiotropium

| Parameter | Value (Tiotropium 2.5-5 µg) | Reference |

|---|---|---|

| Absorption | ||

| Absolute Bioavailability | ~19.5 - 33% | [4][20] |

| Tmax,ss (Time to Peak) | ~5 - 7 minutes | [4][21] |

| Distribution | ||

| Volume of Distribution (Vd) | 32 L/kg (IV) | [4][20] |

| Plasma Protein Binding | 72% | [4] |

| Metabolism | ||

| Primary Pathway | Non-enzymatic ester hydrolysis | [4] |

| Minor Pathway | CYP2D6 and CYP3A4 oxidation | [4] |

| Elimination | ||

| Total Clearance | 880 mL/min (IV) | [4] |

| Terminal Elimination Half-life | ~5 - 6 days | [20] |

| Urinary Excretion (% of dose) | ~13-19% (unchanged) |[4] |

Note: Values are derived from various studies and may differ based on the specific formulation (HandiHaler® vs. Respimat®) and patient population.

Preclinical and Clinical Efficacy

The pharmacological profile of tiotropium translates into robust and sustained clinical efficacy, primarily demonstrated in large-scale clinical trials.

Preclinical Evidence

In vitro studies on guinea pig and human airway tissues have confirmed that tiotropium has a potent and extremely slow-reversing inhibitory effect on cholinergic nerve-induced contractions.[10] In vivo animal models, such as methacholine- or histamine-induced bronchoconstriction in guinea pigs, have been instrumental in demonstrating its long duration of bronchoprotective action, which extends beyond 24 hours.[10][22]

Clinical Trial Data

Large, long-term clinical trials have established the efficacy of tiotropium in improving lung function, reducing exacerbations, and enhancing quality of life in patients with COPD.

Table 4: Key Efficacy Outcomes from Major Tiotropium Clinical Trials in COPD

| Trial | Comparator | Key Efficacy Endpoints | Results | Reference |

|---|---|---|---|---|

| UPLIFT | Placebo | - Mean difference in trough FEV₁ at 4 years- Annual rate of FEV₁ decline- Time to first exacerbation- COPD-related hospitalizations | - Trough FEV₁ improved by 87-127 mL (p<0.001)[23]- No significant difference in rate of FEV₁ decline[5][24]- Reduced risk of exacerbations (HR 0.86, p<0.001)[25]- Reduced risk of hospitalizations (HR 0.86, p=0.002)[25] | [5][23][24][25] |

| POET-COPD | Salmeterol | - Time to first exacerbation | - 17% reduction in risk of first exacerbation vs. salmeterol (HR 0.83, p<0.001)[26]- Reduced annual number of moderate/severe exacerbations (0.64 vs 0.72, p=0.002)[26] |[26][27][28] |

FEV₁: Forced Expiratory Volume in 1 second; HR: Hazard Ratio.

Experimental Protocols

The characterization of tiotropium's pharmacology relies on standardized in vitro and in vivo assays. The following sections provide detailed, representative methodologies.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (tiotropium) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of tiotropium for human M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (10 µM).

-

Test compound: this compound (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute in ice-cold Assay Buffer to a final protein concentration optimized for the assay (e.g., 10-20 µ g/well ).

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the competitor (tiotropium).

-

Total Binding: 50 µL Assay Buffer + 50 µL [³H]-NMS (at a concentration near its Kd) + 100 µL diluted membranes.

-

NSB: 50 µL Atropine (10 µM) + 50 µL [³H]-NMS + 100 µL diluted membranes.

-

Competition: 50 µL tiotropium (at various concentrations) + 50 µL [³H]-NMS + 100 µL diluted membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of tiotropium to generate a competition curve.

-

Determine the IC50 value (concentration of tiotropium that inhibits 50% of specific [³H]-NMS binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][29]

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([³H]-NMS)\n- Tiotropium Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate Assay Components:\n- Total Binding\n- Non-Specific Binding\n- Tiotropium Competition", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(e.g., 60 min, 30°C)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtrate [label="Vacuum Filtration\n& Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; count [label="Scintillation Counting", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Data Analysis:\n- Calculate IC50\n- Calculate Ki (Cheng-Prusoff)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> plate; plate -> incubate; incubate -> filtrate; filtrate -> count; count -> analyze; analyze -> end; } dot Caption: Workflow for a radioligand competition binding assay.

M3-Mediated Phosphoinositide (IP) Turnover Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key downstream event in M3 receptor signaling.

Objective: To determine the functional potency (IC50) of tiotropium in blocking carbachol-stimulated IP production in M3-expressing cells.

Materials:

-

CHO or HEK293 cells stably expressing human M3 receptors.

-

[³H]-myo-inositol.

-

Agonist: Carbachol.

-

Antagonist: Tiotropium.

-

Stimulation Buffer (e.g., HBSS with 10 mM LiCl).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation vials and fluid.

Protocol:

-

Cell Labeling: Plate cells in 24-well plates. The following day, incubate the cells overnight with culture medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with Stimulation Buffer containing various concentrations of tiotropium (or vehicle) for 15-30 minutes.

-

Stimulation: Add a fixed concentration of carbachol (typically the EC80) to the wells and incubate for an additional 30-60 minutes at 37°C to stimulate IP production.

-

Extraction: Terminate the reaction by aspirating the medium and adding ice-cold formic acid. Incubate on ice for 30 minutes to extract the inositol phosphates.

-

Purification: Neutralize the cell lysates and apply them to columns containing Dowex anion-exchange resin. Wash the columns to remove free [³H]-inositol.

-

Elution: Elute the total [³H]-inositol phosphates from the columns using ammonium formate/formic acid solution directly into scintillation vials.

-

Quantification: Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-IPs produced against the log concentration of tiotropium. Determine the IC50 value using non-linear regression.

In Vivo Bronchoprotection Assay (Guinea Pig Model)

This in vivo model assesses the ability and duration of action of an inhaled compound to protect against a bronchoconstrictor challenge.

Objective: To evaluate the bronchoprotective effect of inhaled tiotropium against methacholine-induced bronchoconstriction in conscious guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g).

-

Whole-body plethysmograph.

-

Nebulizer for drug and agonist delivery.

-

Test compound: this compound (aerosolized solution).

-

Bronchoconstrictor: Methacholine chloride (aerosolized solution).

Protocol:

-

Acclimatization: Acclimatize animals to the whole-body plethysmograph.

-

Baseline Measurement: Record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh), for a stable period.

-

Drug Administration: Administer aerosolized tiotropium or vehicle to the animals.

-

Bronchial Challenge: At various time points post-drug administration (e.g., 1 hr, 6 hr, 24 hr, 48 hr), place the animal back in the plethysmograph and expose it to a nebulized methacholine challenge for a fixed duration (e.g., 20-30 seconds).

-

Post-Challenge Measurement: Continuously monitor and record respiratory parameters for several minutes following the challenge to measure the peak bronchoconstrictor response.

-

Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at each time point for the tiotropium-treated group compared to the vehicle-treated group. Plot the percentage inhibition versus time to determine the duration of the bronchoprotective effect.[22][30]

Conclusion

The pharmacological profile of tiotropium is defined by its potent, high-affinity binding to muscarinic receptors and its unique kinetic selectivity, characterized by an exceptionally slow dissociation rate from the M3 receptor. This profile provides a strong molecular basis for its sustained 24-hour bronchodilatory effect, which allows for convenient once-daily dosing. The blockade of the ACh-M3R-Gq-PLC-IP3 signaling pathway is the primary mechanism of action, which may be further enhanced by a secondary allosteric binding interaction. Robust preclinical data and extensive clinical trials have unequivocally demonstrated its efficacy in improving lung function and reducing exacerbations in patients with obstructive airway diseases. This in-depth understanding of tiotropium's pharmacology continues to be vital for the development of new respiratory therapeutics and for optimizing patient care.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. UPLIFT® COPD: Results by GOLD Grading System | Journal of COPD Foundation [journal.copdfoundation.org]

- 4. fda.gov [fda.gov]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. This compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pharmacokinetic Bioequivalence of Two Inhaled this compound Formulations in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determinants of exacerbation risk in patients with COPD in the TIOSPIR study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. researchgate.net [researchgate.net]

- 19. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium | Semantic Scholar [semanticscholar.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy of tiotropium in COPD patients with FEV1 ≥ 60% participating in the UPLIFT® trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [The UPLIFT study (Understanding Potential Long-term Impacts on Function with Tiotropium)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Efficacy of tiotropium in the prevention of exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tiotropium versus salmeterol for the prevention of exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tiotropium and Salmeterol in COPD Patients at Risk of Exacerbations: A Post Hoc Analysis from POET-COPD® - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tiotropium and Salmeterol in COPD Patients at Risk of Exacerbations: A Post Hoc Analysis from POET-COPD(®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

In Vitro Binding Affinity of Tiotropium to M1, M2, and M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of tiotropium to the M1, M2, and M3 muscarinic acetylcholine receptors. Tiotropium is a long-acting muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its high-affinity binding to and slow dissociation from muscarinic receptors in the airways, particularly the M3 subtype, leading to prolonged bronchodilation. This document details the quantitative binding affinities, the experimental protocols used to determine these values, and the associated signaling pathways.

Quantitative Binding Affinity of Tiotropium

The in vitro binding affinity of tiotropium for human muscarinic M1, M2, and M3 receptors is characterized by low nanomolar to picomolar dissociation constants (Ki), indicating a high affinity for all three subtypes. However, the prolonged duration of action of tiotropium is attributed to its slow dissociation kinetics, particularly from M1 and M3 receptors, a phenomenon known as kinetic selectivity.[1][2][3][4][5]

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| M2 | 0.020 | Not Specified | Not Specified | [4] |

| M3 | 0.010 | Not Specified | Not Specified | [4] |

Note: While specific Ki values for M1 are not detailed in the provided search results, it is consistently stated that tiotropium exhibits high affinity for M1, similar to M3, with a slower dissociation rate compared to M2.[1][2][3][4]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of a non-labeled compound like tiotropium is typically achieved through a competitive radioligand binding assay.[6] This method measures the ability of the unlabeled drug to displace a radiolabeled ligand that has a known affinity for the receptor.

Objective:

To determine the inhibitory constant (Ki) of tiotropium for the M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 muscarinic receptors.[7]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[7]

-

Competitor: Tiotropium bromide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Non-specific Binding Control: Atropine (1 µM).[7]

-

Equipment: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[7]

Methodology:

-

Membrane Preparation:

-

Culture CHO cells expressing the specific muscarinic receptor subtype to near confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Competition Binding Assay:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate the receptors.[7]

-

Competition: Radioligand, membrane preparation, and varying concentrations of tiotropium.

-

-

Use a fixed concentration of [3H]NMS, typically at or near its dissociation constant (Kd) for the receptor.

-

Add a range of tiotropium concentrations, typically spanning several orders of magnitude, to generate a competition curve.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).[7]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the tiotropium concentration to obtain a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of tiotropium that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value for tiotropium using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

M1 and M3 Receptor Signaling (Gq Pathway)

M1 and M3 receptors are coupled to the Gq/11 family of G proteins.[8] Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][9] This cascade ultimately leads to various cellular responses, including smooth muscle contraction in the case of M3 receptors in the airways.

References

- 1. shutterstock.com [shutterstock.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

Tiotropium Bromide's Effects on Airway Smooth Muscle Contraction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a cornerstone maintenance therapy for chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1] Its primary therapeutic action is the relaxation of airway smooth muscle (ASM), leading to prolonged bronchodilation. This is achieved through competitive antagonism of acetylcholine at muscarinic receptors, predominantly the M3 subtype located on ASM cells.[1][2] Beyond its immediate bronchodilatory effects, tiotropium has demonstrated multifaceted impacts on airway biology, including the modulation of signaling pathways associated with airway remodeling. This guide provides an in-depth technical overview of the molecular mechanisms, key experimental findings, and methodologies used to characterize the effects of this compound on ASM contraction and related cellular processes.

Mechanism of Action: Muscarinic Receptor Antagonism

The cholinergic tone, mediated by acetylcholine released from parasympathetic nerves, is a key reversible component of airway obstruction.[3] Acetylcholine triggers bronchoconstriction by binding to M3 muscarinic receptors on ASM cells. Tiotropium exerts its effect by blocking these receptors.

Receptor Binding and Kinetic Selectivity

This compound is a potent muscarinic antagonist with a high affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] However, its clinical efficacy and long duration of action are attributed to its kinetic selectivity, particularly its differential dissociation rates from M2 and M3 receptors.[5][6]

-

M3 Receptors: Located on airway smooth muscle, their stimulation leads to bronchoconstriction. Tiotropium dissociates very slowly from M3 receptors, providing sustained antagonism.[4][5]

-

M2 Receptors: These are inhibitory autoreceptors on presynaptic cholinergic nerve terminals that regulate acetylcholine release. Rapid dissociation of tiotropium from M2 receptors spares this negative feedback loop, preventing a potential increase in acetylcholine release that could counteract the bronchodilatory effect.[4]

This kinetic selectivity for M3 over M2 receptors is a key pharmacological feature that contributes to tiotropium's prolonged, 24-hour duration of action, allowing for once-daily dosing.[4][7]

Quantitative Data on this compound's Activity

The following table summarizes key quantitative parameters that define tiotropium's interaction with muscarinic receptors and its functional effect on airway smooth muscle.

| Parameter | Value | Species/System | Reference(s) |

| pEC50 (vs. Methacholine) | 8.8 ± 0.3 | Guinea Pig Tracheal Rings | [8] |

| Dissociation Half-Life (M3 Receptor) | ~27 hours | Human Recombinant Receptors | [9] |

| Dissociation Half-Life (M2 Receptor) | ~2.6 hours | Human Recombinant Receptors | [9] |

| Relative Potency | ~10-fold more potent than ipratropium bromide | Human Lung Muscarinic Receptors | [4][6] |

Signaling Pathways Modulated by this compound

Tiotropium's primary effect on ASM contraction is the interruption of the canonical M3 receptor-Gq signaling cascade. It also influences pathways involved in airway remodeling.

Inhibition of Gq-Mediated ASM Contraction

Acetylcholine binding to the M3 receptor activates the Gq alpha subunit of the heterotrimeric G-protein.[10] This initiates a signaling cascade leading to muscle contraction. Tiotropium, by blocking the M3 receptor, prevents these downstream events.

Caption: Tiotropium blocks the ACh-M3R-Gq pathway, preventing Ca²⁺ release and ASM contraction.

Inhibition of RhoA/Rho-Kinase Pathway in Airway Remodeling

The RhoA/Rho-kinase pathway is implicated in Ca²⁺ sensitization of the contractile apparatus and contributes to ASM proliferation and airway remodeling.[11][12] Muscarinic receptor activation can stimulate this pathway.[11][13] Studies suggest that anticholinergics like tiotropium can inhibit features of airway remodeling, which may be partly mediated through effects on this pathway.

Caption: Tiotropium's blockade of M3R can attenuate RhoA/ROCK-mediated airway remodeling.

Modulation of the β-Catenin Signaling Pathway

The β-catenin pathway is also involved in airway remodeling and extracellular matrix (ECM) production by ASM cells.[4][8] Tiotropium has been shown to inhibit methacholine-induced ECM production by suppressing β-catenin signaling, specifically by preventing the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β).[4][8][14]

Caption: Tiotropium inhibits methacholine-induced ECM production via β-catenin signaling.

Experimental Protocols

The characterization of tiotropium's effects relies on established in vitro and ex vivo models. Below are detailed methodologies for key experiments.

Isolated Guinea Pig Tracheal Ring Contraction Assay

This ex vivo method is a standard for assessing the potency and efficacy of bronchodilators and bronchoconstrictors.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in a cold, oxygenated Krebs-Henseleit solution.[15][16]

-

Mounting: The trachea is cleaned of connective tissue and cut into 4-5 mm rings.[15][16] Rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C.[15] One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Tensioning: Tissues are equilibrated for at least 60 minutes under a resting tension of 1.0-1.5 g.[16] The solution is changed every 15-20 minutes.

-

Contraction and Relaxation:

-

A submaximal contraction is induced using a cholinergic agonist, typically methacholine (EC50 to EC70 concentration).[8]

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tone. The pEC50 (-log of the molar concentration producing 50% of the maximal effect) is calculated to determine potency.[8]

Caption: Workflow for the isolated guinea pig tracheal ring contraction experiment.

Intracellular Calcium Measurement in Human ASM Cells

This in vitro cell-based assay directly measures a key second messenger in the contraction signaling pathway.

Methodology:

-

Cell Culture: Primary human airway smooth muscle cells (HASMCs) are cultured from bronchial tissue obtained from lung resections.[17] Cells are maintained in DMEM/F12 medium supplemented with 10% FBS, penicillin, and streptomycin. Experiments are typically performed on cells between passages 3 and 6.

-

Calcium Indicator Loading: HASMCs are seeded onto glass coverslips. Before the experiment, they are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a balanced salt solution for 30-60 minutes at room temperature.

-

Experimental Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system or confocal scanner.

-

Stimulation and Imaging:

-

A baseline fluorescence is recorded.

-

Cells are pre-incubated with this compound or vehicle for a specified time (e.g., 30 minutes).

-

The cells are then stimulated with a cholinergic agonist like acetylcholine or carbachol.[17]

-

Changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) are recorded over time by capturing fluorescence images at regular intervals.[18]

-

-

Data Analysis: The change in fluorescence intensity (or ratio for Fura-2) is converted to [Ca²⁺]i. The peak [Ca²⁺]i and the integrated Ca²⁺ response are quantified and compared between tiotropium-treated and control groups.

Western Blot for β-Catenin and RhoA Activation

These biochemical assays are used to quantify changes in protein expression and activation in pathways related to airway remodeling.

Methodology (General Workflow):

-

Cell Treatment: Cultured HASMCs are treated with a cholinergic agonist (e.g., methacholine) with or without pre-incubation with this compound for a specified duration.[14][19]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a specific lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-phospho-GSK3β, or anti-RhoA).[11][19]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[19]

Conclusion

This compound is a highly effective long-acting bronchodilator that functions through potent and sustained antagonism of M3 muscarinic receptors on airway smooth muscle. Its kinetic selectivity for M3 over M2 receptors is fundamental to its 24-hour duration of action. The primary mechanism of action involves the direct blockade of the Gq-PLC-Ca²⁺ signaling pathway, preventing acetylcholine-induced bronchoconstriction. Furthermore, emerging evidence indicates that tiotropium exerts effects beyond simple bronchodilation by modulating key signaling pathways, such as the RhoA/Rho-kinase and β-catenin pathways, which are implicated in the pathogenesis of airway remodeling. The experimental protocols detailed herein provide a robust framework for the continued investigation of tiotropium and the development of novel therapeutics for obstructive airway diseases.

References

- 1. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. This compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooling-induced subsensitivity to carbachol in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. The effects of the small GTPase RhoA on the muscarinic contraction of airway smooth muscle result from its role in regulating actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Augmented acetylcholine-induced translocation of RhoA in bronchial smooth muscle from antigen-induced airway hyperresponsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 17. Human airway smooth muscle in cell culture: control of the intracellular calcium store - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of airway smooth muscle RhoA/ROCK activities by cholinergic and bronchodilator stimuli | European Respiratory Society [publications.ersnet.org]

Tiotropium Bromide: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and a valuable add-on therapy for severe asthma.[1][2] While its bronchodilatory effects are well-established, a growing body of evidence illuminates its significant anti-inflammatory properties, suggesting a mechanism of action that extends beyond smooth muscle relaxation.[3][4] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, detailing its effects on key signaling pathways, inflammatory cells, and mediators. The document summarizes quantitative data from pivotal studies in clearly structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Chronic airway diseases such as COPD and asthma are characterized by persistent inflammation.[5] In COPD, this inflammation is often neutrophilic, while asthma is typically associated with eosinophilic inflammation.[6][7] Acetylcholine, the primary parasympathetic neurotransmitter in the airways, not only induces bronchoconstriction but also actively promotes airway inflammation.[8] this compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, on airway smooth muscle cells, leading to bronchodilation.[1][5] However, mAChRs are also expressed on various inflammatory and structural cells in the lungs, providing a basis for tiotropium's anti-inflammatory actions.[5][9] This guide delves into the molecular and cellular mechanisms underpinning these non-bronchodilator effects.

Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are multifaceted, involving the modulation of key signaling pathways, reduction of inflammatory cell infiltration, and suppression of pro-inflammatory mediator release.

Modulation of Intracellular Signaling Pathways

Tiotropium has been shown to interfere with critical intracellular signaling cascades that drive inflammatory responses.

-